molecular formula C21H18N2O3S B2954270 (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-81-5

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2954270
CAS No.: 476671-81-5
M. Wt: 378.45
InChI Key: BFRYEODVEHVWRY-SXGWCWSVSA-N
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Description

This compound, with the molecular formula C₂₁H₁₈N₂O₃S and molecular weight 378.4 g/mol, is a diarylacrylonitrile derivative featuring a Z-configuration at the double bond . Its structure includes a 2,5-dimethoxyphenyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety, which contribute to its biological activity. Notably, Z-isomers of diarylacrylonitriles exhibit enhanced potency compared to E-isomers due to optimal spatial orientation for target binding .

The compound is reported to inhibit bacterial sortases (e.g., Staphylococcus aureus SrtA and SrtB), enzymes critical for virulence factor assembly in Gram-positive pathogens.

Properties

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-17-6-4-5-14(10-17)19-13-27-21(23-19)16(12-22)9-15-11-18(25-2)7-8-20(15)26-3/h4-11,13H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRYEODVEHVWRY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a thiazole moiety, which is known for its biological significance. The structure can be represented as follows:

 Z 3 2 5 dimethoxyphenyl 2 4 3 methoxyphenyl thiazol 2 yl acrylonitrile\text{ Z 3 2 5 dimethoxyphenyl 2 4 3 methoxyphenyl thiazol 2 yl acrylonitrile}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis in cancer cells. It interacts with DNA and affects various signaling pathways associated with cell survival.
  • IC50 Values : In vitro studies have shown that related thiazole compounds exhibit IC50 values ranging from 0.49 to 48.0 µM against various cancer cell lines, indicating significant anticancer activity .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)5.48
Related Thiazole CompoundHCT116 (Colon Cancer)4.53

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities.

  • Spectrum of Activity : These compounds have shown effectiveness against various bacterial strains and fungi.
  • Case Study : A study reported that similar thiazole compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are well-documented.

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In animal models, compounds with similar structures have demonstrated reduced inflammation markers, indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Thiazole Ring : Essential for anticancer and antimicrobial activity.
  • Methoxy Substituents : The presence of methoxy groups enhances solubility and bioactivity.
  • Acrylonitrile Moiety : Contributes to the compound's ability to interact with biological targets.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Thiazole vs. Methoxy Positioning: The 3-methoxy group on the thiazole-linked phenyl (in the target compound) may alter steric hindrance compared to DMMA’s 4-methoxy group, possibly affecting binding kinetics .

Electron-Donating vs. Electron-Withdrawing Groups :

  • Nitro substituents (e.g., in ’s compound) increase electron-withdrawing effects, which could enhance reactivity but reduce metabolic stability .
  • Methoxy groups (e.g., in DMMA and the target compound) improve solubility and modulate steric effects, balancing potency and bioavailability .

Z-Isomer Superiority :

  • Across diarylacrylonitriles, Z-isomers consistently outperform E-isomers due to the trans orientation of aryl groups, which aligns with enzyme active-site geometry .

Therapeutic Potential and Limitations

  • DMMA : Proven efficacy in a murine S. aureus infection model, reducing bacterial load without inducing resistance . However, its lack of a thiazole ring may limit target specificity.
  • Target Compound : The thiazole moiety likely enhances specificity for sortases, but in vivo data are lacking. Structural similarities to DMMA suggest comparable or improved anti-virulence activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via base-catalyzed condensation of substituted benzaldehydes with acetonitrile derivatives. For example, analogous acrylonitrile compounds are prepared using piperidine as a catalyst in acetonitrile, with yields varying based on substituent electronic effects (e.g., electron-withdrawing groups lower yields, while electron-donating groups enhance them) . Optimizing solvent polarity (e.g., acetonitrile vs. ethanol) and catalyst loading (e.g., 10 mol% piperidine) can improve reaction efficiency. Monitoring via TLC and purification by column chromatography ensures product integrity .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

  • Methodological Answer : The Z-geometry of the acrylonitrile moiety is confirmed via 1H^1H NMR by observing coupling constants (J1214HzJ \approx 12–14 \, \text{Hz}) between olefinic protons. 13C^{13}C NMR and IR spectroscopy validate nitrile (C≡N, ~2200 cm1 ^{-1}) and methoxy group (C-O, ~1250 cm1 ^{-1}) presence. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar compounds with R-factors < 0.06 .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with bacterial sortases or other enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like bacterial sortases. For instance, acrylonitrile derivatives inhibit sortase A via hydrophobic interactions with catalytic cysteine residues. Docking scores (e.g., ΔG < −8 kcal/mol) and RMSD trajectories (<2 Å) validate stable binding . QSAR models further correlate substituent effects (e.g., methoxy positioning) with inhibitory potency .

Q. What in vivo models are appropriate for evaluating antimicrobial efficacy, and how should dose-response studies be designed?

  • Methodological Answer : Murine models of Staphylococcus aureus infection are standard. Administer the compound intraperitoneally (1–50 mg/kg daily) and monitor bacterial load reduction in organs (e.g., spleen, liver) via CFU counts. Dose-response curves (log-transformed) determine ED50_{50}, while toxicity is assessed via serum ALT/AST levels. Positive controls (e.g., vancomycin) and sham-treated groups are critical .

Q. How do substituent variations (e.g., methoxy group positions) affect bioactivity and physicochemical properties?

  • Methodological Answer : Substituent effects are evaluated via comparative SAR studies. For example, 2,5-dimethoxy vs. 3,4-dimethoxy phenyl groups alter solubility (logP) and π-π stacking with enzymatic pockets. In vitro assays (e.g., MIC against MRSA) show that para-methoxy groups enhance membrane penetration, while ortho-substituents sterically hinder binding . HPLC-derived logD values and computational ADMET profiles guide optimization .

Q. How should researchers resolve contradictions between synthetic yields and bioactivity data?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical inconsistencies. For example, low-yield routes (e.g., 56% for fluoro-substituted analogs) might produce bioactive byproducts. Use HPLC-MS to verify purity (>95%) and orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm activity. Redesign synthetic pathways (e.g., microwave-assisted synthesis) to minimize side reactions .

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